molecular formula C14H19NO2 B2391773 Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1509649-10-8

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No. B2391773
CAS RN: 1509649-10-8
M. Wt: 233.311
InChI Key: ZUCQWEXUKWQYRO-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the CAS Number: 1509649-10-8 . It has a molecular weight of 233.31 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines, such as this compound, can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3 .


Chemical Reactions Analysis

This compound can be synthesized through a cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Synthesis Methods

  • Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is involved in various synthetic methods. For example, one study demonstrated a facile one-pot method for synthesizing 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their heterocyclic analogs based on the tert-amino effect (Ryabukhin et al., 2008).

Chemical Transformations

  • The compound has been used in reactions leading to various derivatives. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was synthesized from tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate, showing its potential in chemical transformations (Moskalenko & Boev, 2014).

Potential in Drug Development

  • A study on 4H-Chromene-2-carboxylic acid ester derivatives indicated their potential use in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products, highlighting the compound's relevance in medicinal chemistry (Li et al., 2013).

Aerobic Oxidation Applications

  • This compound is also utilized in aerobic oxidation processes. For example, a study described its use in the development of a co-catalytic system for aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions, demonstrating its role in oxidative chemistry (Jung et al., 2016).

Butoxycarbonylation Reagent

  • The compound's derivative, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols and amines (Saito et al., 2006).

Safety and Hazards

The safety information for Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCQWEXUKWQYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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